molecular formula C13H19ClN2O B2753689 (2S)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride CAS No. 1217449-24-5

(2S)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride

Cat. No.: B2753689
CAS No.: 1217449-24-5
M. Wt: 254.76
InChI Key: GGHVVANXQIDWES-YDALLXLXSA-N
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Description

“(2S)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride” is a compound with the molecular formula C13H18ClNO. It contains a phenyl group (a benzene ring), an amino group (NH2), and a piperidinyl group (a six-membered ring with one nitrogen atom) attached to a central carbon atom .


Molecular Structure Analysis

The molecular structure of this compound includes a phenyl ring, a piperidine ring, and an amino group. The presence of these functional groups can significantly influence the compound’s reactivity and properties .

Scientific Research Applications

Inhibitors of Blood Platelet Aggregation

One application of compounds related to "(2S)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride" involves their role as inhibitors of ADP-induced aggregation of blood platelets. For example, a compound identified as (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride was highlighted for its inhibitory properties on platelet aggregation, both in vitro and ex vivo. This compound was selected from a series synthesized through a modified Schopf reaction, aiming to explore its therapeutic potentials despite its unfavorable therapeutic ratio in subacute toxicity evaluations (Grisar et al., 1976).

Antibacterial Activity

Another significant application is in the synthesis of piperidine containing compounds with demonstrated antibacterial activity. For instance, compounds synthesized from 1-(4-(4-piperidin-1-yl)phenyl)ethanone showed promising antibacterial properties. These compounds underwent various reactions, including condensation with aryl aldehydes and cyclization, leading to the formation of pyrimidine imines and thiazolidinones. The antibacterial activity of these newly synthesized compounds was confirmed, showcasing their potential in medical applications (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis of Pyridine Derivatives

Research also delves into the synthesis of pyridine derivatives with potential applications in antimicrobial activities. A study on the microwave-assisted synthesis of 2-(4-phenyl-6-(4-(piperidin-1-yl) aryl substituted) pyrimidin-2-yl) isoindoline-1, 3-diones highlighted a method involving the reaction of piperidine with 4-chloro acetophenone. These compounds were then evaluated for their antibacterial activity, further emphasizing the chemical versatility and applicability of piperidine-based compounds in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Antimicrobial Activity of Pyridine Derivatives

Further extending the utility of piperidine-containing compounds, research on the synthesis and antimicrobial activity of novel Schiff base ligand derived from 2,6-diaminopyridine and its complexes with metals such as Cu(II), Fe(II), and Pd(II) was conducted. This study synthesized a specific Schiff base ligand and evaluated the antimicrobial activity of its metal complexes, demonstrating potential applications in the development of new antimicrobial agents (Kurt et al., 2020).

Safety and Hazards

According to Sigma-Aldrich, this compound is classified as a danger under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It can cause serious eye damage. Precautionary measures include avoiding eye contact and using protective clothing .

Properties

IUPAC Name

(2S)-2-amino-2-phenyl-1-piperidin-1-ylethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c14-12(11-7-3-1-4-8-11)13(16)15-9-5-2-6-10-15;/h1,3-4,7-8,12H,2,5-6,9-10,14H2;1H/t12-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHVVANXQIDWES-YDALLXLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)[C@H](C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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